7-methyl-5-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
5-METHANESULFONYL-7-METHYL-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazepine core, a piperidine moiety, and a methanesulfonyl group. These structural features contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANESULFONYL-7-METHYL-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the benzoxazepine core through cyclization reactions.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Addition of the methanesulfonyl group through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-METHANESULFONYL-7-METHYL-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-METHANESULFONYL-7-METHYL-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-METHANESULFONYL-7-METHYL-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-METHANESULFONYL-7-METHYL-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE include other benzoxazepine derivatives, piperidine-containing compounds, and sulfonyl-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, as it can serve as a versatile building block and exhibit unique biological activities.
Properties
Molecular Formula |
C24H29N3O5S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
7-methyl-5-methylsulfonyl-N-[2-(piperidine-1-carbonyl)phenyl]-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C24H29N3O5S/c1-17-10-11-21-20(16-17)27(33(2,30)31)15-12-22(32-21)23(28)25-19-9-5-4-8-18(19)24(29)26-13-6-3-7-14-26/h4-5,8-11,16,22H,3,6-7,12-15H2,1-2H3,(H,25,28) |
InChI Key |
SVQOHACUHMIFBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3C(=O)N4CCCCC4 |
Origin of Product |
United States |
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